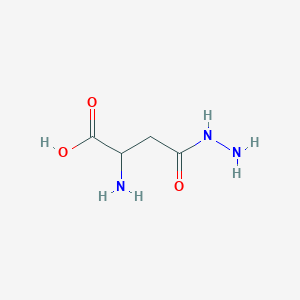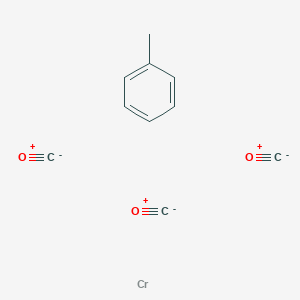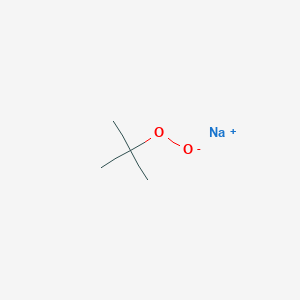
(tert-Butylperoxy) sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Tert-Butylperoxy) sodium, also known as TBSP, is a chemical compound that is widely used in the field of organic chemistry. It is a powerful oxidizing agent that is commonly used as a radical initiator in various chemical reactions. TBSP is a white crystalline solid that is soluble in water and other polar solvents.
Mechanism Of Action
(tert-Butylperoxy) sodium acts as a radical initiator in chemical reactions. When (tert-Butylperoxy) sodium is heated or exposed to light, it decomposes into two radicals: the tert-butyl radical and the sodium radical. These radicals can initiate chain reactions that lead to the formation of new chemical compounds. The mechanism of action of (tert-Butylperoxy) sodium is complex and depends on the specific reaction conditions.
Biochemical And Physiological Effects
(tert-Butylperoxy) sodium is not commonly used in biochemical or physiological research. However, it has been shown to have toxic effects on living organisms. (tert-Butylperoxy) sodium can cause skin and eye irritation and can be harmful if ingested or inhaled. It is important to handle (tert-Butylperoxy) sodium with care and to follow proper safety protocols when working with this compound.
Advantages And Limitations For Lab Experiments
(tert-Butylperoxy) sodium has several advantages for lab experiments. It is a powerful oxidizing agent that can initiate radical reactions under mild conditions. (tert-Butylperoxy) sodium is also relatively inexpensive and easy to handle. However, (tert-Butylperoxy) sodium has some limitations for lab experiments. It can be unstable and difficult to store, and it can decompose over time. (tert-Butylperoxy) sodium can also be hazardous if not handled properly.
Future Directions
There are several future directions for research on (tert-Butylperoxy) sodium. One area of research is the development of new synthesis methods for (tert-Butylperoxy) sodium that are more efficient and environmentally friendly. Another area of research is the application of (tert-Butylperoxy) sodium in new chemical reactions and the synthesis of novel organic compounds. Finally, there is a need for further research on the toxic effects of (tert-Butylperoxy) sodium on living organisms and the development of safer handling protocols for this compound.
Conclusion:
(Tert-Butylperoxy) sodium is a powerful oxidizing agent that is widely used in organic chemistry research. It is a key intermediate in the production of many organic compounds and is used as a radical initiator in various chemical reactions. (tert-Butylperoxy) sodium has several advantages for lab experiments, but also has limitations and can be hazardous if not handled properly. There are several future directions for research on (tert-Butylperoxy) sodium, including the development of new synthesis methods and the application of (tert-Butylperoxy) sodium in new chemical reactions.
Synthesis Methods
(tert-Butylperoxy) sodium can be synthesized by reacting tert-butyl hydroperoxide with sodium methoxide. The reaction is carried out in anhydrous conditions and at low temperatures. The yield of (tert-Butylperoxy) sodium can be improved by using a phase transfer catalyst. The synthesis of (tert-Butylperoxy) sodium is an important area of research because it is a key intermediate in the production of many organic compounds.
Scientific Research Applications
(tert-Butylperoxy) sodium is widely used in scientific research as a radical initiator in various chemical reactions. It is used in the polymerization of styrene, vinyl acetate, and other monomers. (tert-Butylperoxy) sodium is also used in the synthesis of various organic compounds such as ketones, aldehydes, and carboxylic acids. (tert-Butylperoxy) sodium is an important tool for organic chemists because it allows them to control the rate of chemical reactions and the formation of specific products.
properties
CAS RN |
13250-54-9 |
|---|---|
Product Name |
(tert-Butylperoxy) sodium |
Molecular Formula |
C4H9NaO2 |
Molecular Weight |
112.1 g/mol |
IUPAC Name |
sodium;2-methyl-2-oxidooxypropane |
InChI |
InChI=1S/C4H10O2.Na/c1-4(2,3)6-5;/h5H,1-3H3;/q;+1/p-1 |
InChI Key |
PLWUSUOYTVTTNH-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)(C)O[O-].[Na+] |
SMILES |
CC(C)(C)O[O-].[Na+] |
Canonical SMILES |
CC(C)(C)O[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



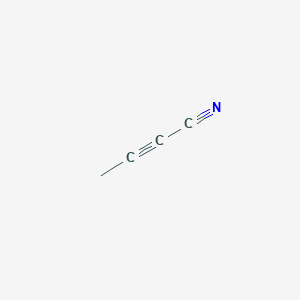
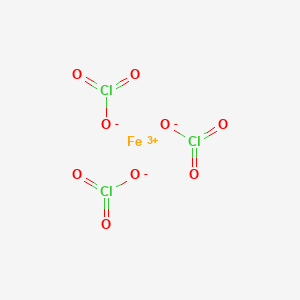
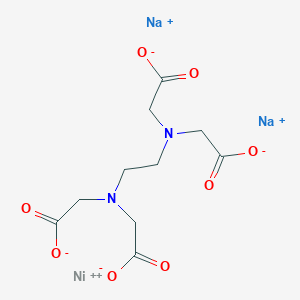
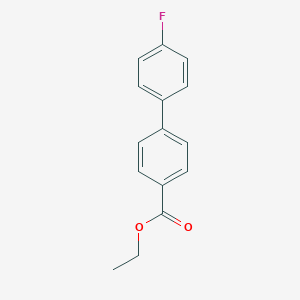

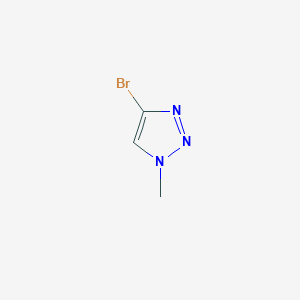
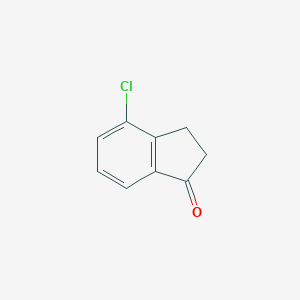
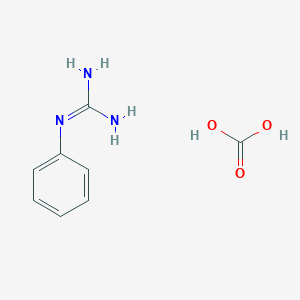
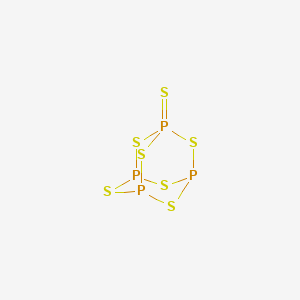
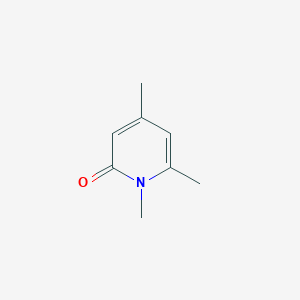
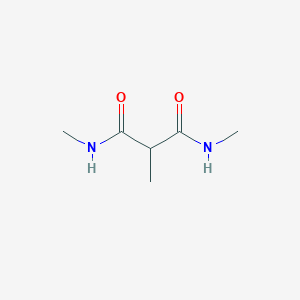
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
